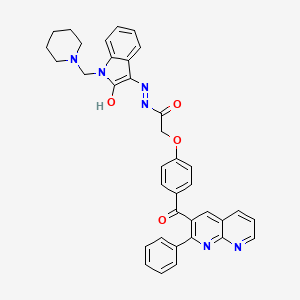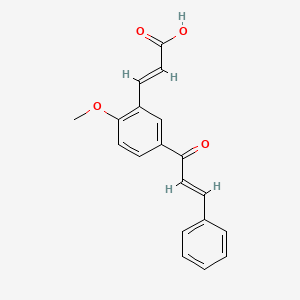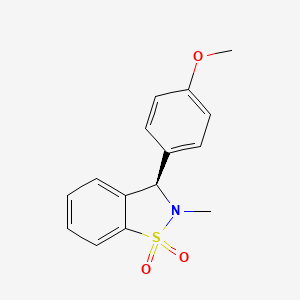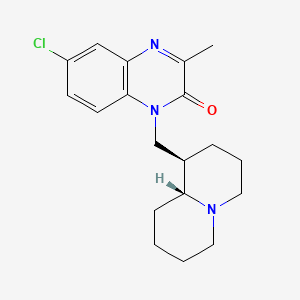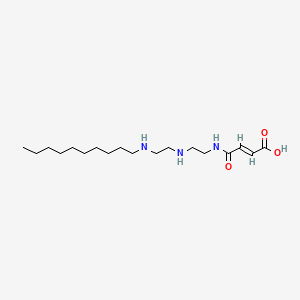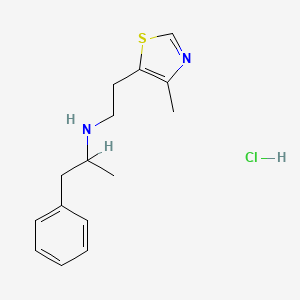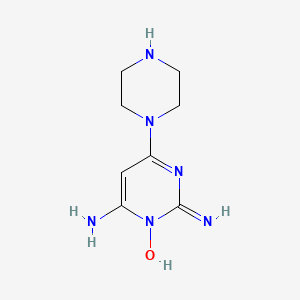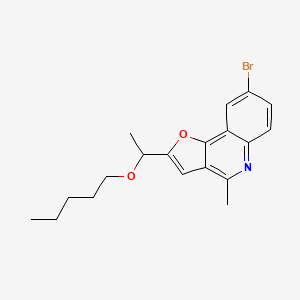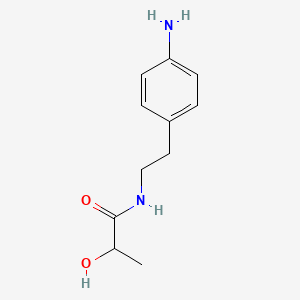
N-(p-Aminophenethyl)lactamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Aminophenethyl)lactamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amine group attached to a phenethyl backbone, which is further linked to a lactamide moiety. The structural features of this compound make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Aminophenethyl)lactamide typically involves the reaction of p-aminophenethylamine with lactamide under specific conditions. One common method involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond between the amine and lactamide groups . The reaction is usually carried out in an aqueous medium at room temperature, making it a practical and efficient approach.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(p-Aminophenethyl)lactamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary amines, and halogenated phenethyl derivatives, which can be further utilized in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
N-(p-Aminophenethyl)lactamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(p-Aminophenethyl)lactamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenethyl backbone allows the compound to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(p-Aminophenethyl)spiperone: A compound with a similar phenethyl backbone but with a spiperone moiety instead of lactamide.
N-(p-Aminophenethyl)acetamide: Similar structure with an acetamide group instead of lactamide.
Uniqueness
N-(p-Aminophenethyl)lactamide is unique due to its lactamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-[2-(4-aminophenyl)ethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)11(15)13-7-6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
XMPFNOURHGLXSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


